REACTION_CXSMILES
|
C([O:5][C:6](=[O:15])[CH:7]([P:9]([O:13]C)([O:11]C)=[O:10])[OH:8])CCC>Cl>[P:9]([CH:7]([OH:8])[C:6]([OH:15])=[O:5])([OH:13])([OH:11])=[O:10]
|
Name
|
dimethoxyphosphinyl-hydroxy-acetic acid butyl ester
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
C(CCC)OC(C(O)P(=O)(OC)OC)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 15 hours
|
Duration
|
15 h
|
Type
|
DISTILLATION
|
Details
|
The water is distilled off
|
Type
|
DISTILLATION
|
Details
|
the product is freed from residual water by azeotropic distillation with toluene and 15.0 g of phosphono-hydroxy-acetic acid
|
Type
|
CUSTOM
|
Details
|
are obtained (yield: 85%)
|
Name
|
|
Type
|
|
Smiles
|
P(=O)(O)(O)C(C(=O)O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |